(4Z)-2-(4-chlorophenyl)-4-(2-hydroxybenzylidene)-1,3-oxazol-5(4H)-one
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Overview
Description
(4Z)-2-(4-CHLOROPHENYL)-4-[(2-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazolone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(4-CHLOROPHENYL)-4-[(2-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of 4-chlorobenzaldehyde with 2-hydroxybenzaldehyde in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the oxazolone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction of the oxazolone ring can yield various reduced forms, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced forms of the oxazolone ring.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-2-(4-CHLOROPHENYL)-4-[(2-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, derivatives of oxazolone compounds are explored for their potential therapeutic applications. They may serve as lead compounds for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (4Z)-2-(4-CHLOROPHENYL)-4-[(2-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-2-(4-METHOXYPHENYL)-4-[(2-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- (4Z)-2-(4-BROMOPHENYL)-4-[(2-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Uniqueness
The uniqueness of (4Z)-2-(4-CHLOROPHENYL)-4-[(2-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, for example, may enhance its biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C16H10ClNO3 |
---|---|
Molecular Weight |
299.71 g/mol |
IUPAC Name |
(4Z)-2-(4-chlorophenyl)-4-[(2-hydroxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H10ClNO3/c17-12-7-5-10(6-8-12)15-18-13(16(20)21-15)9-11-3-1-2-4-14(11)19/h1-9,19H/b13-9- |
InChI Key |
GPJCEPHCBTYJIF-LCYFTJDESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Cl)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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